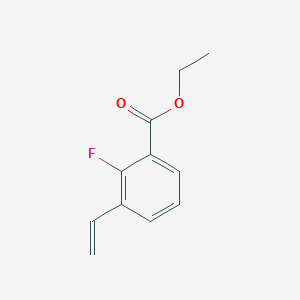

Ethyl 2-fluoro-3-vinylbenzoate

Description

Ethyl 2-fluoro-3-vinylbenzoate (C₁₁H₁₁FO₂) is a fluorinated aromatic ester characterized by a vinyl group at the 3-position and a fluorine atom at the 2-position of the benzoate ring. The fluorine atom enhances electronegativity and metabolic stability, while the vinyl group offers reactivity for further functionalization, such as polymerization or cross-coupling reactions.

Properties

Molecular Formula |

C11H11FO2 |

|---|---|

Molecular Weight |

194.20 g/mol |

IUPAC Name |

ethyl 3-ethenyl-2-fluorobenzoate |

InChI |

InChI=1S/C11H11FO2/c1-3-8-6-5-7-9(10(8)12)11(13)14-4-2/h3,5-7H,1,4H2,2H3 |

InChI Key |

DOQSPKMTWDQLGN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC=CC(=C1F)C=C |

Origin of Product |

United States |

Comparison with Similar Compounds

Ethyl 2-chloro-6-fluoro-3-methylbenzoate (CAS 1379295-48-3)

- Structure : Substituted with chlorine (2-position), fluorine (6-position), and a methyl group (3-position) on the benzoate ring .

- Molecular Formula : C₁₀H₁₀ClFO₂ (vs. C₁₁H₁₁FO₂ for the target compound).

- Key Differences: Substituent Effects: Chlorine (electron-withdrawing) and methyl (electron-donating) groups alter ring reactivity compared to the vinyl group in this compound. Applications: Ethyl 2-chloro-6-fluoro-3-methylbenzoate is used in pesticide intermediates, whereas the vinyl group in the target compound may favor applications in polymer precursors or drug delivery systems.

Ethyl 3-(2-fluorophenyl)-3-oxopropanoate

- Structure : Features a β-keto ester group and a 2-fluorophenyl moiety .

- Molecular Formula : C₁₁H₁₁FO₃ (vs. C₁₁H₁₁FO₂ for the target compound).

- Key Differences: Functional Group Reactivity: The β-keto ester group in this compound facilitates keto-enol tautomerism and nucleophilic attacks, unlike the vinyl-substituted benzoate. Synthetic Utility: Ethyl 3-(2-fluorophenyl)-3-oxopropanoate is commonly used in Claisen condensations, while this compound may serve as a monomer in vinyl polymerization.

Ethyl Acetate Extracts from Spices (e.g., Turmeric, Clove)

- Bioactive Compounds: Ethyl acetate extracts of spices contain derivatives such as curcuminoids (turmeric) and eugenol acetate (clove) .

- Key Differences :

- Natural vs. Synthetic Origin : this compound is synthetic, whereas spice-derived esters are natural.

- Biological Activity : Natural esters exhibit antifungal and antimicrobial properties , whereas fluorinated synthetic esters like this compound are optimized for chemical stability and controlled reactivity.

Data Table: Structural and Functional Comparison

Research Findings and Trends

- Electron Effects : Fluorine and vinyl groups synergistically enhance the electrophilicity of the benzoate ring, making this compound more reactive toward nucleophiles than methyl- or chloro-substituted analogues .

- Stability : The vinyl group may reduce hydrolytic stability compared to saturated substituents (e.g., methyl), necessitating controlled storage conditions.

- Biological Potential: While natural ethyl esters exhibit bioactivity, synthetic fluorinated esters like this compound are understudied in biological contexts but show promise in material science due to their polymerizable vinyl group.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 2-fluoro-3-vinylbenzoate, and how can reaction conditions be systematically optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or esterification. For example, substituting a halogen atom (e.g., bromine) at the 3-position of a fluorobenzoate precursor with a vinyl group using palladium-catalyzed coupling (e.g., Heck reaction). Optimization involves adjusting catalyst loading (e.g., 1–5 mol% Pd), temperature (80–120°C), and solvent polarity (e.g., DMF vs. THF) to maximize yield. Monitor reaction progress via TLC or GC-MS .

Q. How can spectroscopic techniques (NMR, IR, XRD) confirm the structure of this compound?

- Methodological Answer :

- NMR : NMR identifies fluorine chemical shifts (~-110 ppm for aromatic F), while NMR distinguishes vinyl protons (δ 5.0–6.5 ppm, coupling constants J = 10–17 Hz).

- IR : Confirm ester carbonyl (C=O stretch ~1720 cm) and vinyl C=C (1630–1680 cm).

- XRD : Resolve crystal packing and bond angles; compare with analogous structures (e.g., Ethyl 2-chlorobenzoate derivatives) .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer :

- PPE : Wear nitrile gloves, goggles, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- First Aid : For skin contact, wash with soap/water; for eye exposure, irrigate for 15 minutes.

- Storage : Keep in airtight containers away from light, per GHS guidelines (non-hazardous but untested) .

Advanced Research Questions

Q. How can computational modeling (DFT, MD) predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculates electron density maps to identify reactive sites (e.g., vinyl group’s π-electrons). Molecular dynamics (MD) simulates solvent effects on reaction kinetics. Compare computed activation energies with experimental data (e.g., Arrhenius plots) to validate models .

Q. What strategies resolve contradictions in reported spectroscopic data for fluorinated benzoates?

- Methodological Answer :

- Cross-Validation : Replicate experiments under identical conditions (solvent, concentration, temperature).

- Database Mining : Use peer-reviewed repositories (e.g., SciFinder, Reaxys) to compare spectral libraries.

- Error Analysis : Assess instrumental calibration (e.g., NMR lock frequency) and sample purity (HPLC >95%) .

化知为学24年第二次有机seminar——文献检索与常见术语31:37

Q. How does the electron-withdrawing fluorine substituent influence the ester’s stability under acidic/basic conditions?

- Methodological Answer : Perform kinetic studies by varying pH (1–14) and monitoring hydrolysis via NMR. Fluorine’s inductive effect increases ester electrophilicity, accelerating base-catalyzed saponification. Compare half-lives with non-fluorinated analogs (e.g., Ethyl 3-vinylbenzoate) .

Q. What role does this compound play in designing bioactive scaffolds (e.g., kinase inhibitors)?

- Methodological Answer :

- Docking Studies : Screen the compound against protein targets (e.g., EGFR kinase) using AutoDock Vina.

- SAR Analysis : Modify substituents (e.g., replace vinyl with ethynyl) and assay inhibitory activity (IC).

- Metabolic Stability : Evaluate in vitro microsomal half-life (human liver microsomes) .

Data Presentation

Table 1 : Key Physicochemical Properties of this compound

| Property | Value/Description | Reference |

|---|---|---|

| Molecular Formula | CHFO | |

| Melting Point | Not reported (liquid at RT) | |

| Boiling Point | Estimated 250–270°C (extrapolated) | |

| LogP (Partition Coeff.) | ~2.8 (Predicted via ChemDraw) |

Table 2 : Common Contaminants in Synthesis and Mitigation Strategies

| Contaminant | Source | Mitigation |

|---|---|---|

| Unreacted Vinyl Halide | Incomplete coupling | Increase reaction time/temperature |

| Di-ester Byproducts | Over-esterification | Use stoichiometric acylating agent |

| Fluorine Displacement | Solvolysis | Avoid protic solvents (e.g., HO) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.